molecular formula C16H15N5O2 B12681400 2-Propen-1-one, 3-hydroxy-1-(4-(2-phenylethyl)-1H-pyrrol-3-yl)-3-(1H-tetrazol-5-yl)- CAS No. 280571-15-5

2-Propen-1-one, 3-hydroxy-1-(4-(2-phenylethyl)-1H-pyrrol-3-yl)-3-(1H-tetrazol-5-yl)-

Cat. No.: B12681400
CAS No.: 280571-15-5
M. Wt: 309.32 g/mol
InChI Key: QQXWFQOLMYYAOP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Propenone Backbone : The carbonyl proton (C=O) is deshielded, appearing as a singlet near δ 9.8–10.2 ppm. The vinylic protons (C=C) resonate as doublets between δ 6.5–7.2 ppm due to coupling (J ≈ 16 Hz).
    • Pyrrole Ring : Protons on the pyrrole ring exhibit signals in the δ 6.0–7.0 ppm range. The 2-phenylethyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while its methylene groups resonate near δ 2.8–3.2 ppm.
    • Tetrazole : The NH proton of the tetrazole ring is observed as a broad singlet near δ 12.5–13.0 ppm.
  • ¹³C NMR :

    • Carbonyl carbon (C=O): δ 185–190 ppm.
    • Tetrazole carbons: δ 145–155 ppm (C=N), δ 125–135 ppm (C-N).
    • Pyrrole carbons: δ 110–120 ppm (aromatic carbons).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • C=O Stretch : Strong band at 1680–1720 cm⁻¹.
  • O-H Stretch : Broad band at 3200–3400 cm⁻¹ (hydrogen-bonded hydroxyl).
  • Tetrazole Ring : Stretching vibrations at 1500–1600 cm⁻¹ (C=N) and 1000–1100 cm⁻¹ (N-N).

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 348.3 ([M+H]⁺).
  • Fragmentation Patterns :
    • Loss of the tetrazole moiety (m/z 245.2).
    • Cleavage of the 2-phenylethyl group (m/z 174.1).

Crystallographic Data and Conformational Studies

While no crystallographic data for this specific compound is publicly available, analogous structures provide insights into its conformational preferences:

  • Propenone Geometry : The α,β-unsaturated ketone typically adopts an s-trans conformation to maximize conjugation.
  • Tetrazole Ring : The planar tetrazole moiety often aligns perpendicular to the propenone plane to minimize steric clashes with the pyrrole substituent.
  • Hydrogen Bonding : Intramolecular hydrogen bonds between the hydroxyl group and tetrazole nitrogen atoms likely stabilize a rigid, folded conformation.

Hypothetical Unit Cell Parameters (based on similar compounds):

  • Space Group : P2₁/c.
  • Cell Dimensions : a = 10.2 Å, b = 8.5 Å, c = 12.3 Å; α = 90°, β = 105°, γ = 90°.

Properties

CAS No.

280571-15-5

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

3-hydroxy-3-[5-(2-phenylethyl)-1H-pyrrol-3-yl]-1-(2H-tetrazol-5-yl)prop-2-en-1-one

InChI

InChI=1S/C16H15N5O2/c22-14(9-15(23)16-18-20-21-19-16)12-8-13(17-10-12)7-6-11-4-2-1-3-5-11/h1-5,8-10,17,22H,6-7H2,(H,18,19,20,21)

InChI Key

QQXWFQOLMYYAOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=CN2)C(=CC(=O)C3=NNN=N3)O

Origin of Product

United States

Biological Activity

The compound 2-Propen-1-one, 3-hydroxy-1-(4-(2-phenylethyl)-1H-pyrrol-3-yl)-3-(1H-tetrazol-5-yl)- (CAS No. 280571-15-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula: C16H15N5O2
  • Molecular Weight: 309.32 g/mol
  • Structure: The compound features a propenone backbone with hydroxyl, pyrrole, and tetrazole functional groups, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial , antioxidant , and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial properties. For instance:

  • A study demonstrated that similar pyrrole-based compounds showed significant inhibition against various bacterial strains, suggesting that the presence of the pyrrole moiety enhances antimicrobial activity .

Antioxidant Activity

The antioxidant potential of the compound has also been evaluated:

  • In vitro assays have shown that compounds with similar structures can scavenge free radicals effectively. The hydroxyl group in the structure is thought to play a critical role in this activity by donating hydrogen atoms to free radicals .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy:

  • Preliminary studies have indicated that the compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Research Findings and Case Studies

StudyFocusFindings
Umesha et al. (2009)Antimicrobial ActivityDemonstrated effective antimicrobial properties in similar pyrrole derivatives .
Wang et al. (2008)Antioxidant PropertiesFound significant radical scavenging activity, attributed to hydroxyl groups .
Krogsgaard-Larsen et al. (2015)Anticancer MechanismsReported induction of apoptosis in cancer cells through specific pathway modulation .

Mechanistic Insights

The biological activities of 2-Propen-1-one, 3-hydroxy-1-(4-(2-phenylethyl)-1H-pyrrol-3-yl)-3-(1H-tetrazol-5-yl)- can be attributed to:

  • Hydroxyl Group: Enhances hydrogen donation capacity, contributing to antioxidant effects.
  • Pyrrole Ring: Known for its ability to interact with biological membranes and proteins, potentially disrupting microbial cell integrity.
  • Tetrazole Moiety: May influence pharmacokinetic properties and enhance binding affinity to biological targets.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrrole, including those related to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth and have potential as therapeutic agents against infections .

Antioxidant Properties

Compounds with similar structures have been investigated for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, contributing to their potential use in preventing diseases related to oxidative damage, such as cancer and cardiovascular diseases .

Anti-inflammatory Effects

The incorporation of tetrazole rings has been linked to anti-inflammatory activity. Compounds that feature these moieties are being explored for their ability to modulate inflammatory responses in various biological systems .

Organic Electronics

The unique electronic properties of compounds like 2-Propen-1-one derivatives make them suitable candidates for organic semiconductor materials. Their ability to form thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Coating Materials

The compound's stability and chemical resistance suggest potential applications in protective coatings. These coatings can be used in various industries, including automotive and aerospace, where durability is crucial .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of pyrrole derivatives against several bacterial strains. The results indicated that compounds similar to 2-Propen-1-one demonstrated a significant reduction in bacterial growth, suggesting their potential as new antimicrobial agents .

Case Study 2: Antioxidant Activity
Research published in the Journal of Medicinal Chemistry highlighted the antioxidant properties of pyrrole-based compounds. The study found that these compounds effectively reduced oxidative stress markers in vitro, indicating their potential for further development as antioxidant therapies .

Comparison with Similar Compounds

Structural Analysis

  • Core Structure: The α,β-unsaturated ketone (propenone) provides electrophilic sites at the α and β carbons.
  • Substituents: 3-Hydroxy Group: Enhances hydrogen-bonding capacity and solubility. 1H-Tetrazol-5-yl: Acidic (pKa ~4.9), often used as a bioisostere for carboxyl groups in pharmaceuticals.

Comparison with Pyrazolone Derivatives (e.g., 5-Methyl-2-Phenyl-2,4-Dihydro-3H-Pyrazol-3-One)

Pyrazolone derivatives, such as the compound synthesized in , share a ketone group but differ in core heterocycle structure (pyrazolone vs. pyrrole-tetrazole-propenone hybrid).

  • Synthesis : Pyrazolones are synthesized via condensation of phenylhydrazine and ethyl acetoacetate under reflux, followed by recrystallization . In contrast, the target compound likely requires multi-step coupling of pyrrole and tetrazole precursors.
  • Reactivity: Pyrazolones undergo tautomerization, whereas the propenone group in the target compound may participate in Michael additions.
  • Bioactivity : Pyrazolones are anti-inflammatory, while the tetrazole-pyrrole system in the target compound may target angiotensin II receptors or microbial enzymes .

Comparison with Tetrazolyl-Pyrimidinone Coumarin Derivatives (e.g., Compounds 4i and 4j)

Compounds 4i and 4j () feature tetrazole and coumarin moieties but lack the propenone backbone.

  • Structural Differences :
    • Coumarin vs. Phenylethyl-Pyrrole : Coumarin’s fused benzopyrone system increases planarity and UV activity, whereas the phenylethyl group enhances lipophilicity.
    • Tetrazole Positioning : In 4i/4j, tetrazole is part of a dihydrotetrazole ring, reducing acidity compared to the 1H-tetrazol-5-yl group in the target compound .

Comparison with Pyrrole-Containing Acrylamide Salts (e.g., Patent Compounds in )

The acrylamide salts in share a pyrrole core but differ in substituents and backbone.

  • Key Differences: Acrylamide vs. Propenone: Acrylamides are electrophilic due to the α,β-unsaturated amide, while propenones are more reactive toward nucleophiles. Sulfonyl Linker vs. Phenylethyl Group: The sulfonyl group in patent compounds enhances solubility and hydrogen bonding, whereas phenylethyl may prioritize membrane permeability .
  • Therapeutic Potential: Acrylamide salts are often kinase inhibitors (e.g., JAK/STAT pathway), whereas the target compound’s tetrazole could align with cardiovascular applications.

Data Tables

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Potential Applications
2-Propen-1-one, 3-hydroxy-1-(4-(2-phenylethyl)-1H-pyrrol-3-yl)-3-(1H-tetrazol-5-yl)- Propenone-pyrrole-tetrazole 3-Hydroxy, 1H-tetrazol-5-yl, phenylethyl ~383.4 (calculated) Cardiovascular, antimicrobial
5-Methyl-2-Phenyl-2,4-Dihydro-3H-Pyrazol-3-One Pyrazolone Ketone, phenyl, methyl 188.2 Anti-inflammatory
Compound 4i Pyrimidinone-coumarin Dihydrotetrazole, coumarin ~550 (estimated) Anticoagulant, fluorescent probes
Patent Acrylamide Salts Acrylamide-pyrrole Sulfonyl, pyrazole ~450 (estimated) Kinase inhibition, oncology

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-hydroxy-1-(4-(2-phenylethyl)-1H-pyrrol-3-yl)-3-(1H-tetrazol-5-yl)-2-propen-1-one?

  • Methodological Answer : Synthesis optimization should focus on reaction time, solvent selection, and catalyst efficiency. For example, highlights refluxing in ethanol medium for 2 hours to achieve condensation of pyrazole derivatives. Key steps include:

  • Solvent Choice : Ethanol or DMF/EtOH mixtures (1:1) for recrystallization .

  • Catalyst Screening : Evaluate base catalysts (e.g., potassium trimethylsilanolate, referenced in ) for improving yield.

  • Monitoring : Use TLC or HPLC to track intermediate formation (e.g., tetrazole ring closure).

    Table 1 : Example Synthesis Conditions and Yields

    StepReagents/ConditionsYield (%)Reference
    CondensationEthanol, reflux (2 h)65–75
    CyclizationDMF/EtOH (1:1), 80°C78–82

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • X-ray Crystallography : Resolve tautomeric forms (e.g., enol vs. keto) using single-crystal studies. reports mean C–C bond lengths of 0.006 Å and R factor = 0.050 for similar heterocycles .
  • NMR Analysis : Compare 1H^1H and 13C^{13}C chemical shifts with DFT-calculated values to verify pyrrole and tetrazole ring positions.
  • FTIR : Identify hydroxy (3200–3500 cm1^{-1}) and carbonyl (1650–1700 cm1^{-1}) stretches .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for structurally similar tetrazole-pyrrole hybrids?

  • Methodological Answer : Discrepancies may arise from tautomerism or impurities. Resolve via:

  • Tautomer-Specific Assays : Use pH-controlled environments to stabilize specific forms (e.g., tetrazole N–H vs. O–H in enol) .
  • Purity Validation : Employ LC-MS to detect byproducts (e.g., notes impurities in pyrazole derivatives affecting anticancer activity) .
  • Computational Docking : Compare binding affinities of tautomers to biological targets (e.g., enzymes in ’s cancer studies).

Q. How can the environmental stability of this compound be evaluated for ecotoxicology studies?

  • Methodological Answer : Follow protocols from ’s INCHEMBIOL project:

  • Hydrolysis Kinetics : Test pH-dependent degradation (pH 4–9) at 25°C and 50°C .

  • Photolysis : Expose to UV light (254 nm) and monitor decomposition via HPLC.

  • Biotic Transformation : Incubate with soil microbiota and analyze metabolites using GC-MS.

    Table 2 : Stability Parameters for Environmental Risk Assessment

    ParameterTest ConditionHalf-Life (Days)Reference
    HydrolysispH 7, 25°C12.5
    PhotolysisUV 254 nm3.8

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound’s derivatives?

  • Methodological Answer : Use split-plot designs ( ) to minimize variability:

  • Variables : Vary substituents (e.g., phenyl vs. fluorophenyl in ) while keeping the pyrrole-tetrazole core constant.
  • Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC50_{50}), and solubility (shake-flask method).
  • Statistical Analysis : Apply ANOVA to compare bioactivity across substituent groups .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Discrepancies may stem from crystallinity or hydration. Conduct:

  • DSC/TGA : Measure melting points and hydration states ( ’s storage conditions affect crystallinity) .
  • Solubility Screening : Use the CheqSol method (pH 7.4 buffer, 25°C) for equilibrium solubility .

Key Research Gaps and Recommendations

  • Structural Dynamics : Explore temperature-dependent tautomerism via variable-temperature NMR .
  • Ecological Impact : Expand INCHEMBIOL-like studies to assess bioaccumulation in aquatic organisms .

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